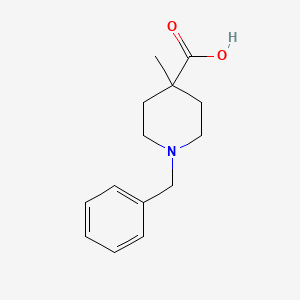

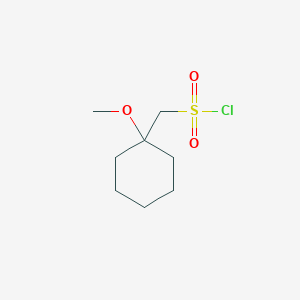

![molecular formula C18H16BrN3O4 B2842010 烯丙基 5-(4-溴苯基)-7-甲基-2,4-二氧杂-1,2,3,4,5,8-六氢吡啶并[2,3-d]嘧啶-6-甲酸酯 CAS No. 683779-02-4](/img/structure/B2842010.png)

烯丙基 5-(4-溴苯基)-7-甲基-2,4-二氧杂-1,2,3,4,5,8-六氢吡啶并[2,3-d]嘧啶-6-甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“Allyl 5-(4-bromophenyl)-7-methyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate” is a compound that belongs to the class of pyrimidines . Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity . This compound has been synthesized and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .

Synthesis Analysis

The synthesis of this compound involves a series of reactions. For instance, a stirred solution of substituted aldehyde, ethyl acetoacetate, and urea in ethanol were treated with concentrated hydrochloric acid and heated to reflux . The reaction mass was then poured into crushed ice, and extracted with ethyl acetate .Molecular Structure Analysis

The molecular structure of this compound was established using single crystal X-ray diffraction (SCXRD) . In the crystal packing, the molecules are linked via N2–H2 A ···N1 and N2–H2 B ···O2, which results in the adjacent R (_ {2}^ {2}) (12) and R (_ {4}^ {2}) (20) centrosymmetric dimers running parallel to “ bc ” plane .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include a series of reactions involving the use of phosphorus oxychloride at 105°C . The reaction mass was then poured into crushed ice, and extracted with ethyl acetate .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular structure, which was established using SCXRD . The chemical shift was displayed in δ (ppm), and TMS (tetramethylsilane) was taken as an internal standard .科学研究应用

抗病毒和抗菌应用

嘧啶衍生物因其抗病毒特性而受到研究。例如,用各种基团取代的 2,4-二氨基-6-羟基嘧啶在细胞培养中显示出对逆转录病毒的显着抑制活性,突出了它们作为抗病毒剂的潜力 (Hocková 等,2003)。此外,嘧啶衍生物对厌氧生物表现出很高的体外抗菌活性,表明它们在对抗细菌感染方面很有用 (Roth 等,1989)。

酶抑制

一些嘧啶化合物已被确定为碳酸酐酶同工酶的抑制剂,这些同工酶在各种生理过程中起着至关重要的作用。这些抑制剂可能在青光眼、癫痫和癌症等疾病中具有治疗应用 (Boztaş 等,2015)。

合成应用

嘧啶及其衍生物是有机合成中有价值的中间体,为各种复杂分子提供了合成途径。例如,嘧啶衍生物已被用作多种杂环化合物的合成中的构建块,展示了它们在有机合成中的多功能性 (Sharma & Mahajan,1997)。

作用机制

属性

IUPAC Name |

prop-2-enyl 5-(4-bromophenyl)-7-methyl-2,4-dioxo-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16BrN3O4/c1-3-8-26-17(24)12-9(2)20-15-14(16(23)22-18(25)21-15)13(12)10-4-6-11(19)7-5-10/h3-7,13H,1,8H2,2H3,(H3,20,21,22,23,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRYJXNDVKWRFKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C2=C(N1)NC(=O)NC2=O)C3=CC=C(C=C3)Br)C(=O)OCC=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16BrN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

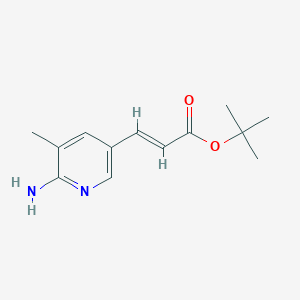

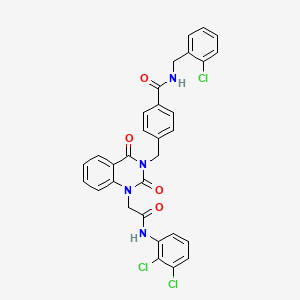

amine](/img/structure/B2841927.png)

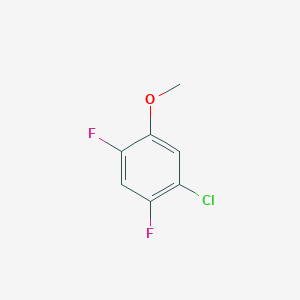

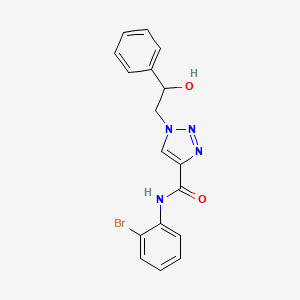

![3-(4-Chlorophenyl)-2,5-dimethyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2841937.png)

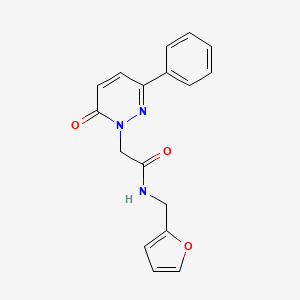

![3-(2-bromophenyl)-1-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidin-1-yl}propan-1-one](/img/structure/B2841938.png)

![N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)-3-(trifluoromethyl)benzamide](/img/structure/B2841939.png)

![4-{5-[(2S)-2-Pyrrolidinyl]-1,2,4-oxadiazol-3-yl}pyridine dihydrochloride](/img/no-structure.png)

![(2S)-2-[2-(4-fluorophenoxy)acetamido]-3-methylbutanoic acid](/img/structure/B2841948.png)

![2-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2841950.png)